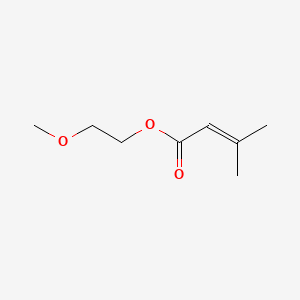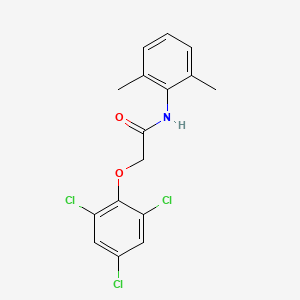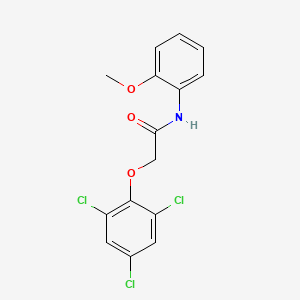![molecular formula C10H11N3O4S B11960495 Acetamide, N-[N-acetyl-S-(4-nitrophenyl)sulfinimidoyl]- CAS No. 88951-70-6](/img/structure/B11960495.png)
Acetamide, N-[N-acetyl-S-(4-nitrophenyl)sulfinimidoyl]-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Acetamide, N-[N-acetyl-S-(4-nitrophenyl)sulfinimidoyl]- is a complex organic compound known for its unique chemical structure and properties. This compound is characterized by the presence of an acetamide group, a nitrophenyl group, and a sulfinimidoyl group, which contribute to its diverse reactivity and applications in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Acetamide, N-[N-acetyl-S-(4-nitrophenyl)sulfinimidoyl]- typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of acetamide with 4-nitroaniline to form N-(4-nitrophenyl)acetamide. This intermediate is then subjected to further reactions to introduce the sulfinimidoyl group, often using reagents such as sulfur dichloride and acetic anhydride under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as purification through recrystallization and chromatography to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
Acetamide, N-[N-acetyl-S-(4-nitrophenyl)sulfinimidoyl]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The compound can participate in nucleophilic substitution reactions, where the nitrophenyl group can be replaced by other nucleophiles
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amino derivatives .
Scientific Research Applications
Acetamide, N-[N-acetyl-S-(4-nitrophenyl)sulfinimidoyl]- has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the preparation of other complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of Acetamide, N-[N-acetyl-S-(4-nitrophenyl)sulfinimidoyl]- involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and proteins, leading to inhibition or activation of various biochemical processes. The presence of the nitrophenyl and sulfinimidoyl groups plays a crucial role in its reactivity and binding affinity to these targets .
Comparison with Similar Compounds
Similar Compounds
N-(4-nitrophenyl)acetamide: Shares the nitrophenyl and acetamide groups but lacks the sulfinimidoyl group.
4-Nitroacetanilide: Similar structure but without the sulfinimidoyl group.
N-Acetyl-4-nitroaniline: Another related compound with similar functional groups
Uniqueness
Acetamide, N-[N-acetyl-S-(4-nitrophenyl)sulfinimidoyl]- is unique due to the presence of the sulfinimidoyl group, which imparts distinct chemical properties and reactivity. This makes it valuable for specific applications where other similar compounds may not be suitable .
Properties
CAS No. |
88951-70-6 |
|---|---|
Molecular Formula |
C10H11N3O4S |
Molecular Weight |
269.28 g/mol |
IUPAC Name |
N-[N-acetyl-S-(4-nitrophenyl)sulfinimidoyl]acetamide |
InChI |
InChI=1S/C10H11N3O4S/c1-7(14)11-18(12-8(2)15)10-5-3-9(4-6-10)13(16)17/h3-6H,1-2H3,(H,11,12,14,15) |
InChI Key |
AMQWCRVZVZQYQV-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NS(=NC(=O)C)C1=CC=C(C=C1)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Ethyl 4-[(4-phenylmethoxyphenyl)methylideneamino]benzoate](/img/structure/B11960416.png)
![2-{[4,5-bis(4-methylphenyl)-4H-1,2,4-triazol-3-yl]thio}-N'-[(E)-1-(2,4-dichlorophenyl)ethylidene]acetohydrazide](/img/structure/B11960418.png)
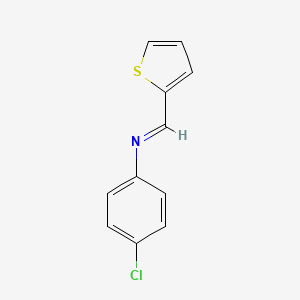
![2-{4-[(4-bromophenyl)sulfonyl]-1-piperazinyl}-N'-[(E)-(4-chlorophenyl)methylidene]acetohydrazide](/img/structure/B11960423.png)

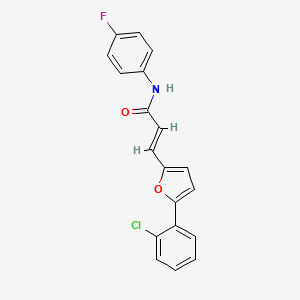
![N'-[4-(diethylamino)-2-hydroxybenzylidene]-2-{[4-(4-methylphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B11960448.png)

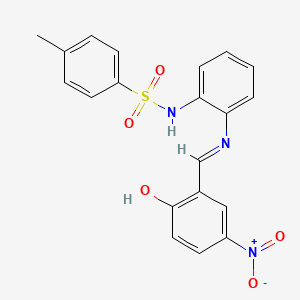
![2-[[2-[(3-Methyl-2-phenylmethoxycarbonylamino-butanoyl)amino]acetyl]amino]acetic acid](/img/structure/B11960479.png)
